molecular formula C19H22N2O7S B11507829 Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate

Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate

Cat. No.: B11507829
M. Wt: 422.5 g/mol
InChI Key: QQNHMRSSHVDWIB-UHFFFAOYSA-N
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Description

Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate is a complex organic compound that features a furan ring, a morpholine sulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine sulfonyl group: This step involves the reaction of the furan derivative with morpholine and a sulfonyl chloride under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The morpholine sulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[({[4-(piperidin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate
  • Ethyl 5-[({[4-(pyrrolidin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate

Uniqueness

Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate is unique due to the presence of the morpholine sulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different sulfonyl groups, affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H22N2O7S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C19H22N2O7S/c1-2-27-19(23)17-8-5-15(28-17)13-20-18(22)14-3-6-16(7-4-14)29(24,25)21-9-11-26-12-10-21/h3-8H,2,9-13H2,1H3,(H,20,22)

InChI Key

QQNHMRSSHVDWIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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